Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate

説明

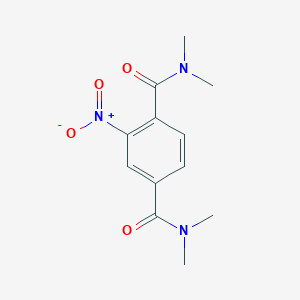

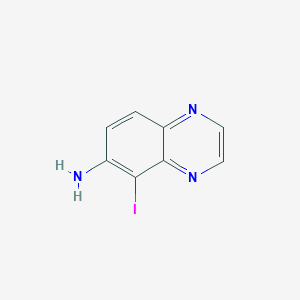

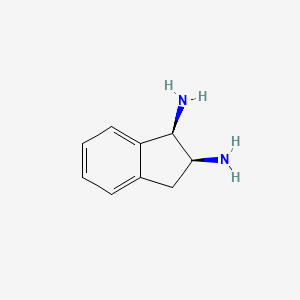

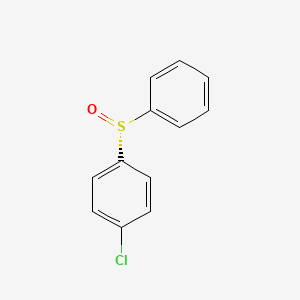

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is a compound with the molecular formula C14H21NO3 . It is a type of carbamate, which are organic compounds derived from carbamic acid . The compound contains a tert-butyl group, a phenyl group, and a carbamate group .

Synthesis Analysis

Carbamates, including Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, can be synthesized through amination (carboxylation) or rearrangement . The synthesis involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis

The molecular structure of Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 251.32 Da .Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with various aryl halides . They can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate has a predicted boiling point of 404.6±38.0 °C and a predicted density of 1.083±0.06 g/cm3 . Its pKa is predicted to be 11.77±0.46 .科学的研究の応用

Synthesis and Pharmacological Properties

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate and related compounds have been synthesized and evaluated for their potential pharmacological properties. For example, some novel 1,3-disubstituted ureas and phenyl N-substituted carbamates, including compounds related to tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, have shown promising antiarrhythmic and hypotensive activities (Chalina, Chakarova, & Staneva, 1998).

Enzymatic Kinetic Resolution

The compound has been used in the enzymatic kinetic resolution process. For instance, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, was successfully resolved into its enantiomers using Candida antarctica lipase B, demonstrating excellent enantioselectivity. This process is significant in producing optically pure enantiomers, which are crucial in various pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Synthesis of Polymerisable Antioxidants

Compounds related to tert-butyl (3-hydroxy-1-phenylpropyl)carbamate have been synthesized as part of new monomeric antioxidants. These antioxidants, such as those synthesized by the addition of 2,6-di-tert-butyl-4-hydroxy methyl phenol to various isocyanates, have shown effectiveness in protecting polymers like polypropylene against thermal oxidation. Such applications are vital in enhancing the durability and lifespan of polymeric materials (Pan, Liu, & Lau, 1998).

Safety and Hazards

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate is classified under the GHS07 hazard class . It may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

作用機序

Mode of Action

Carbamates in general are known to interact with various enzymes and receptors in the body, leading to a range of biological effects .

Biochemical Pathways

Carbamates are known to be involved in a variety of biochemical processes, but the exact pathways and downstream effects of this particular compound require further investigation .

Pharmacokinetics

The compound has a predicted boiling point of 404.6±38.0 °C and a density of 1.083±0.06 g/cm3 . Its pKa is predicted to be 11.77±0.46, which may influence its absorption and distribution in the body

Result of Action

As a carbamate, it may have a range of potential effects depending on its specific targets and mode of action .

特性

IUPAC Name |

tert-butyl N-(3-hydroxy-1-phenylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3-hydroxy-1-phenylpropyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Thia-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3116555.png)

![(4S,4'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B3116638.png)